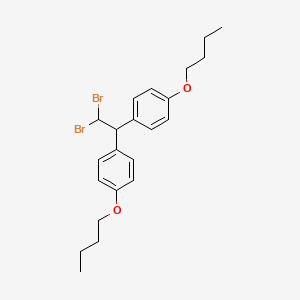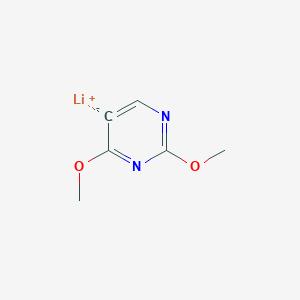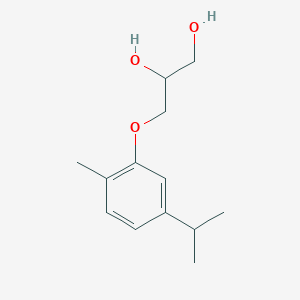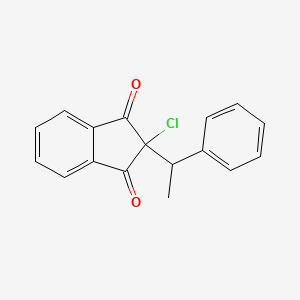
2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes a chloro group, a phenylethyl group, and an indene-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 1-phenylethanol with a chlorinating agent to introduce the chloro group. This is followed by a cyclization reaction to form the indene-dione core. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
化学反応の分析
Types of Reactions
2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The chloro group and the indene-dione core play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-Chloro-1-phenylethanone: Similar in structure but lacks the indene-dione core.
1-Phenylethanol: Shares the phenylethyl group but differs in other structural aspects.
Indene-1,3-dione: Contains the indene-dione core but lacks the chloro and phenylethyl groups.
Uniqueness
2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
63119-26-6 |
|---|---|
分子式 |
C17H13ClO2 |
分子量 |
284.7 g/mol |
IUPAC名 |
2-chloro-2-(1-phenylethyl)indene-1,3-dione |
InChI |
InChI=1S/C17H13ClO2/c1-11(12-7-3-2-4-8-12)17(18)15(19)13-9-5-6-10-14(13)16(17)20/h2-11H,1H3 |
InChIキー |
BYVLGOGYSRGPMO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


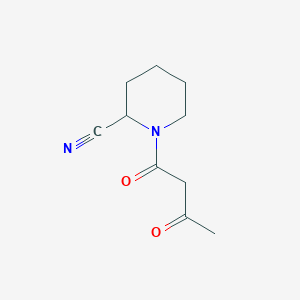


![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine](/img/structure/B14511336.png)
![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
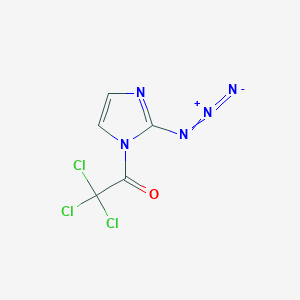
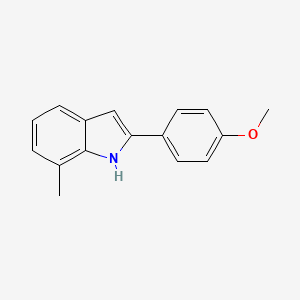
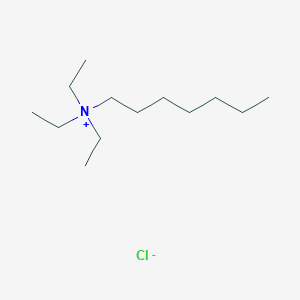
![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)
